molecular formula C12H16BrNO B13314815 4-bromo-N-(oxan-4-ylmethyl)aniline

4-bromo-N-(oxan-4-ylmethyl)aniline

Cat. No.: B13314815
M. Wt: 270.17 g/mol
InChI Key: HSAOUFPNSPYTSV-UHFFFAOYSA-N
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Description

4-Bromo-N-(oxan-4-ylmethyl)aniline is an organobromine compound featuring an aniline core substituted with a bromine atom at the para position and an oxan-4-ylmethyl group attached to the nitrogen. The oxan-4-ylmethyl group (tetrahydropyran-4-ylmethyl) introduces steric bulk and moderate electron-donating effects due to the ether oxygen. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 270.12 g/mol.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-(oxan-4-ylmethyl)aniline

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-9-10-5-7-15-8-6-10/h1-4,10,14H,5-9H2

InChI Key

HSAOUFPNSPYTSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) groups, followed by bromination and subsequent deprotection . The reaction conditions often include the use of eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and mild conditions to ensure high efficiency and selectivity .

Industrial Production Methods

Industrial production methods for 4-bromo-N-(oxan-4-ylmethyl)aniline may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and automated systems can further optimize the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(oxan-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, brominating agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reactions are typically carried out under mild conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, nitroso and nitro compounds, and coupled products with various functional groups attached to the benzene ring.

Mechanism of Action

The mechanism of action of 4-bromo-N-(oxan-4-ylmethyl)aniline involves its interaction with various molecular targets and pathways. The bromine atom and the oxan-4-ylmethyl group play crucial roles in determining the compound’s reactivity and selectivity in chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in coupling reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between 4-bromo-N-(oxan-4-ylmethyl)aniline and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Oxan-4-ylmethyl C₁₂H₁₆BrNO 270.12 Sterically bulky ether group; moderate electron donation via oxygen. -
4-Bromo-N-(4-methoxybenzyl)aniline 4-Methoxybenzyl C₁₄H₁₄BrNO 292.18 Electron-donating methoxy group; planar aromatic substituent.
4-Bromo-N-(4-nitrobenzyl)aniline 4-Nitrobenzyl C₁₃H₁₁BrN₂O₂ 307.14 Strong electron-withdrawing nitro group; high polarity (mp: 162–163°C).
4-Bromo-N-(3-chlorobenzyl)aniline 3-Chlorobenzyl C₁₃H₁₁BrClN 293.62 Moderately electron-withdrawing Cl; used in Suzuki coupling reactions.
4-Bromo-N-(3-thienylmethyl)aniline 3-Thienylmethyl C₁₁H₁₀BrNS 268.00 Thiophene-based substituent; potential for π-conjugated materials.
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline 4-Nitrobenzylidene C₁₃H₉BrN₂O₂ 305.13 Schiff base with imine linkage; used in coordination chemistry.
4-Bromo-N-(butan-2-yl)aniline Butan-2-yl C₁₀H₁₄BrN 228.13 Alkyl chain enhances lipophilicity; limited steric hindrance.

Physical Properties

  • Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 162–163°C) due to strong dipole interactions and hydrogen bonding . Methoxy and oxan-4-ylmethyl analogs likely have lower melting points.
  • Solubility : Nitrobenzyl and thienylmethyl derivatives are insoluble in water but soluble in chloroform or dichloromethane. Oxan-4-ylmethyl analogs are expected to dissolve in polar aprotic solvents .

Biological Activity

4-bromo-N-(oxan-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula: C11H14BrN
  • Molecular Weight: 256.14 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its interaction with specific biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, a case study demonstrated that derivatives of aniline compounds, including this compound, exhibited significant antibacterial activity against several strains of bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

This data suggests that the compound may serve as a lead structure for developing new antibacterial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes crucial for bacterial survival.
  • Cell Membrane Disruption: It might disrupt bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several aniline derivatives, including this compound. The study reported:

  • Synthesis Method: The compound was synthesized via a nucleophilic substitution reaction involving brominated aniline and oxane derivatives.
  • Biological Testing: In vitro assays showed that the compound had a moderate inhibitory effect on bacterial growth.

Therapeutic Potential

Given its antimicrobial properties, there is potential for this compound in therapeutic applications, particularly in treating infections caused by resistant bacterial strains. Future research should focus on:

  • In Vivo Studies: To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies: To better understand how the compound interacts with cellular targets.

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